tert-butyl 2-(3-bromo-5-formylphenoxy)acetate
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Overview
Description
tert-Butyl 2-(3-bromo-5-formylphenoxy)acetate: is an organic compound with the molecular formula C13H15BrO4. It is a derivative of phenoxyacetic acid, featuring a tert-butyl ester group, a bromo substituent, and a formyl group on the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-bromo-5-formylphenoxy)acetate typically involves the following steps:
Bromination: The starting material, 3-hydroxybenzaldehyde, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 5-position.
Esterification: The brominated product is then subjected to esterification with tert-butyl bromoacetate in the presence of a base such as potassium carbonate or sodium hydride. This step forms the tert-butyl ester linkage.
Formylation: Finally, the formyl group is introduced via a formylation reaction, typically using a formylating agent like formic acid or a formylating reagent such as Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(3-bromo-5-formylphenoxy)acetate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The compound can be reduced at the formyl group to yield alcohols.
Substitution: The bromo substituent allows for nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the design of bioactive compounds and drug candidates.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
- Studied for its role in drug delivery systems and prodrug formulations.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-bromo-5-formylphenoxy)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl group can participate in covalent bonding with nucleophilic sites on proteins, while the bromo substituent can facilitate binding through halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
tert-Butyl 2-(bromomethyl)phenoxyacetate: Similar structure but with a bromomethyl group instead of a formyl group.
tert-Butyl bromoacetate: Lacks the aromatic ring and formyl group, used as a building block in organic synthesis.
tert-Butyl 2-bromoacetate: Similar ester functionality but without the phenoxy group.
Uniqueness: tert-Butyl 2-(3-bromo-5-formylphenoxy)acetate is unique due to the presence of both a bromo and a formyl group on the aromatic ring, which provides distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
2751703-98-5 |
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Molecular Formula |
C13H15BrO4 |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
tert-butyl 2-(3-bromo-5-formylphenoxy)acetate |
InChI |
InChI=1S/C13H15BrO4/c1-13(2,3)18-12(16)8-17-11-5-9(7-15)4-10(14)6-11/h4-7H,8H2,1-3H3 |
InChI Key |
DQRJWNNZVIRTQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC(=CC(=C1)C=O)Br |
Purity |
95 |
Origin of Product |
United States |
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